Cas no 1803777-46-9 (Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate)

Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate is a versatile benzoate derivative featuring a cyano group, an iodine substituent, and a trifluoromethylthio moiety. The presence of these functional groups enhances its reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical and agrochemical applications. The iodine atom facilitates further functionalization via metal-catalyzed coupling, while the electron-withdrawing cyano and trifluoromethylthio groups contribute to its utility in constructing complex heterocycles. Its ester group offers additional derivatization potential. This compound is particularly useful in medicinal chemistry for introducing fluorinated and sulfur-containing motifs, which are critical in drug design for improving metabolic stability and binding affinity.
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate structure
1803777-46-9 structure
Product Name:Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate
CAS No:1803777-46-9
MF:C11H7F3INO2S
MW:401.143464326859
CID:4955544
Update Time:2025-06-08

Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate
    • Inchi: 1S/C11H7F3INO2S/c1-2-18-10(17)7-4-3-6(5-16)8(15)9(7)19-11(12,13)14/h3-4H,2H2,1H3
    • InChI Key: NCRKQIKWIWAUOQ-UHFFFAOYSA-N
    • SMILES: IC1=C(C#N)C=CC(C(=O)OCC)=C1SC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 382
  • XLogP3: 4.2
  • Topological Polar Surface Area: 75.4

Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015007713-1g
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate
1803777-46-9 97%
1g
1,504.90 USD 2021-06-21

Additional information on Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate

Recent Advances in the Study of Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate (CAS: 1803777-46-9)

Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate (CAS: 1803777-46-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethylthio and cyano functional groups, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activity, making it a promising candidate for further investigation.

The synthesis of Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate involves multi-step organic reactions, including halogenation and esterification. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, which is critical for its application in high-throughput screening and medicinal chemistry programs. The presence of the iodine atom in the molecule also offers opportunities for further functionalization via cross-coupling reactions, expanding its utility in drug design.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Research conducted by a team at the University of Cambridge demonstrated its potential as a scaffold for developing novel anti-inflammatory agents. The trifluoromethylthio group, in particular, is known to enhance metabolic stability and bioavailability, which are key considerations in drug development.

Another area of interest is the compound's role in agrochemical research. A 2024 report from Bayer AG highlighted its use as an intermediate in the synthesis of new pesticides with improved efficacy and environmental safety profiles. The unique electronic properties conferred by the cyano and trifluoromethylthio groups contribute to its bioactivity against specific pests, offering a sustainable alternative to traditional agrochemicals.

Despite these promising findings, challenges remain in the large-scale production and application of Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate. Issues such as cost-effectiveness, scalability, and potential toxicity need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate represents a versatile and valuable building block in chemical biology and medicinal chemistry. Its unique structural features and demonstrated bioactivity make it a compound of interest for further research and development. Continued exploration of its synthetic pathways, biological mechanisms, and applications will undoubtedly contribute to advancements in drug discovery and agrochemical innovation.

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